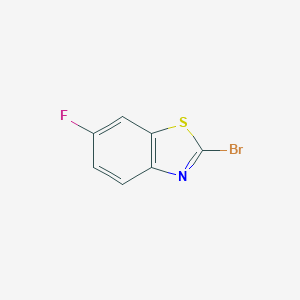
2-Bromo-6-fluorobenzothiazole
概要
説明
2-Bromo-6-fluorobenzothiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring.
作用機序
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 2.3 to 3.26 , suggesting that it may have good bioavailability.
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and activity could be affected by factors such as temperature, light, and oxygen exposure.
生化学分析
Biochemical Properties
It is known that benzothiazole derivatives, to which 2-Bromo-6-fluorobenzothiazole belongs, have diverse biological activities such as antibacterial, fungicidal, and anticancer properties .
Cellular Effects
It is known that benzothiazole derivatives can inhibit photosynthetic electron transport in spinach chloroplasts . This suggests that this compound may also influence cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit photosynthesis by binding to photosystem II . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can exhibit long-term effects on cellular function . This suggests that this compound may also exhibit temporal changes in its effects, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can exhibit toxic or adverse effects at high doses . This suggests that this compound may also exhibit dosage-dependent effects, potentially involving threshold effects, toxic effects at high doses, and other dosage-dependent phenomena.
Metabolic Pathways
It is known that benzothiazole derivatives can interact with various enzymes and cofactors . This suggests that this compound may also be involved in various metabolic pathways, potentially involving interactions with enzymes or cofactors, effects on metabolic flux, or changes in metabolite levels.
Transport and Distribution
It is known that benzothiazole derivatives can interact with various transporters or binding proteins . This suggests that this compound may also be transported and distributed within cells and tissues, potentially involving interactions with transporters or binding proteins, and effects on its localization or accumulation.
Subcellular Localization
It is known that benzothiazole derivatives can be localized to specific compartments or organelles . This suggests that this compound may also exhibit subcellular localization, potentially involving targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorobenzothiazole typically involves the bromination and fluorination of benzothiazole derivatives. One common method involves the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. For example, the reaction of 2-aminobenzenethiol with bromine in the presence of a fluorinating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
2-Bromo-6-fluorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring. These derivatives are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
2-Bromo-6-fluorobenzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in the study of biological processes and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
2-Bromo-6-chlorobenzothiazole: Similar in structure but with a chlorine atom instead of fluorine.
2-Fluoro-6-bromobenzothiazole: Similar in structure but with the positions of bromine and fluorine atoms swapped.
2-Amino-6-fluorobenzothiazole: Contains an amino group instead of a bromine atom.
Uniqueness
2-Bromo-6-fluorobenzothiazole is unique due to the presence of both bromine and fluorine atoms on the benzothiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique reactivity and stability make it a valuable intermediate in synthetic chemistry and a useful tool in scientific research .
特性
IUPAC Name |
2-bromo-6-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIANOUBNTGQAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467512 | |
| Record name | 2-Bromo-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152937-04-7 | |
| Record name | 2-Bromo-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
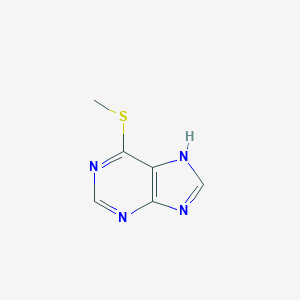

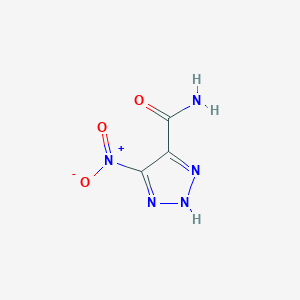
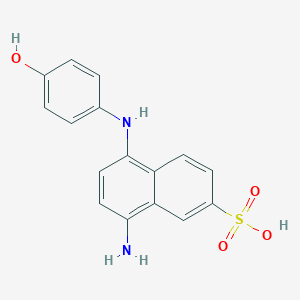
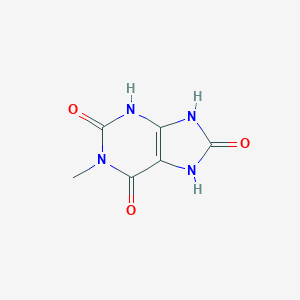
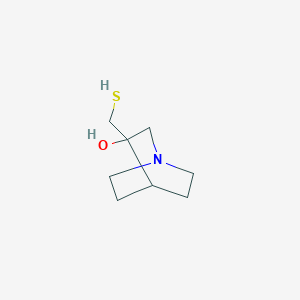
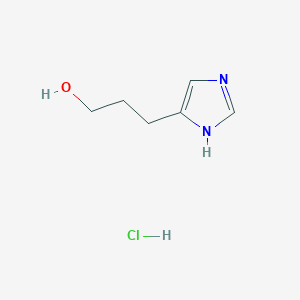
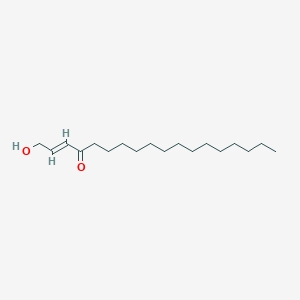
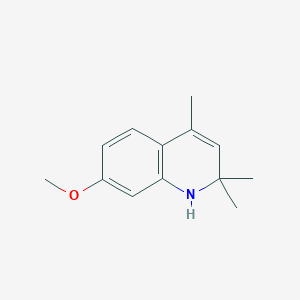
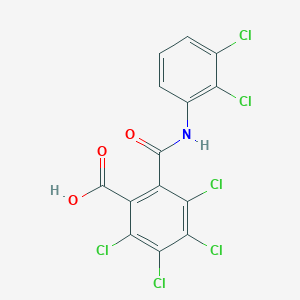
![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)
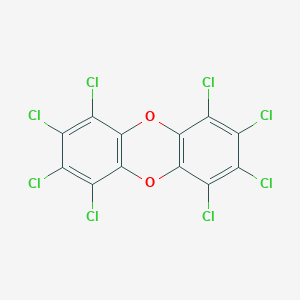
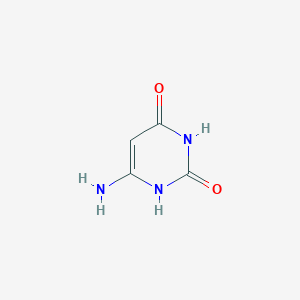
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
